6-Amino-5-nitroso-3-methyluracil
Overview
Description
6-Amino-5-nitroso-3-methyluracil is a heterocyclic organic compound with the molecular formula C5H6N4O3. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is known for its potential inhibitory effects on superoxide dismutase, an enzyme that plays a crucial role in protecting cells from oxidative damage .
Mechanism of Action
Target of Action
The primary target of 6-Amino-5-nitroso-3-methyluracil is Superoxide Dismutase (SOD) . SOD is an enzyme that plays a crucial role in protecting the cell from oxidative damage by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide.
Mode of Action
This compound acts as a possible inhibitor of SOD . By inhibiting the activity of SOD, it can potentially increase the concentration of superoxide radicals in the cell, leading to oxidative stress.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (170.13 g/mol ) can influence its pharmacokinetic profile.
Biochemical Analysis
Biochemical Properties
6-Amino-5-nitroso-3-methyluracil has been identified as a potential inhibitor of the enzyme Superoxide Dismutase (SOD) . SOD is an enzyme that plays a crucial role in protecting the cell from oxidative damage by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide. The interaction between this compound and SOD could have significant implications for cellular biochemistry .
Cellular Effects
The cellular effects of this compound are largely tied to its potential inhibitory effects on SOD . By inhibiting SOD, this compound could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitroso-3-methyluracil typically involves the nitration of 6-amino-3-methyluracil. The process begins with the diazotization of 3-nitroaniline, followed by a reaction with 6-amino-3-methyluracil under controlled conditions . The reaction conditions often include the use of concentrated hydrochloric acid and water as solvents, with careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-nitroso-3-methyluracil undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 6-amino-5-nitro-3-methyluracil.
Reduction: Formation of 6-amino-3-methyluracil.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-5-nitroso-3-methyluracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in conditions involving oxidative damage.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-methyluracil: Lacks the nitroso group, making it less reactive in certain chemical reactions.
5-Nitroso-6-methyluracil: Similar structure but lacks the amino group, affecting its reactivity and biological activity.
6-Amino-1,3-dimethyl-5-nitrosouracil: Contains additional methyl groups, altering its chemical and biological properties.
Uniqueness
6-Amino-5-nitroso-3-methyluracil is unique due to the presence of both amino and nitroso groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit more diverse biological effects compared to its analogs.
Properties
IUPAC Name |
6-amino-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDXLMQIDACJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390611 | |
Record name | 6-Amino-5-nitroso-3-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61033-04-3 | |
Record name | 6-Amino-5-nitroso-3-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-3-methyl-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, and how do these contribute to its crystal structure?
A1: 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione exhibits a complex hydrogen bonding network in its crystal structure. The molecule features multiple hydrogen bond donors and acceptors, including amine, nitroso, and carbonyl groups. This leads to the formation of a three-dimensional hydrogen-bonded framework structure []. Specifically, a two-centre N-H...O hydrogen bond, a two-centre N-H...N hydrogen bond, and a three-centre N-H.(O)(2) hydrogen bond contribute to this intricate framework.
Q2: What are the implications of these hydrogen bonding interactions?
A2: The extensive hydrogen bonding observed in both the pure crystal structure [] and the piperidine adduct [] of 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione suggest potential influences on the compound's physicochemical properties. These properties may include, but are not limited to, solubility, stability, and interactions with other molecules. Further research is necessary to fully understand the impact of this intricate hydrogen bonding network on the compound's behavior in different environments and its potential applications.
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